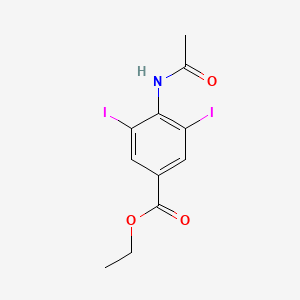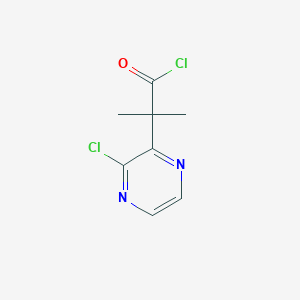
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride typically involves the chlorination of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid.
Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive acyl chloride group.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile: A nitrile derivative with similar structural features but different reactivity.
(3-Chloropyrazin-2-yl)methanamine hydrochloride: A related compound with an amine group instead of an acyl chloride.
Uniqueness
2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and compounds with diverse applications.
Properties
Molecular Formula |
C8H8Cl2N2O |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(3-chloropyrazin-2-yl)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(2,7(10)13)5-6(9)12-4-3-11-5/h3-4H,1-2H3 |
InChI Key |
JOZWQGMQTQAREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


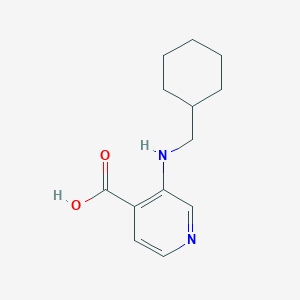
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
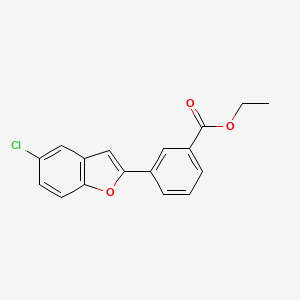
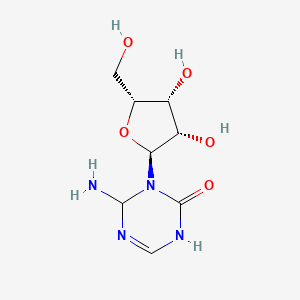

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
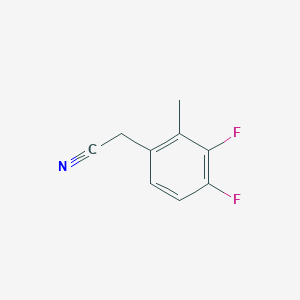
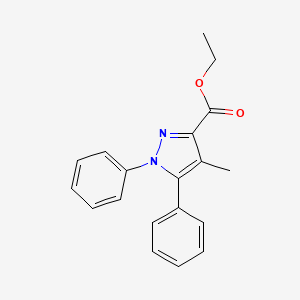
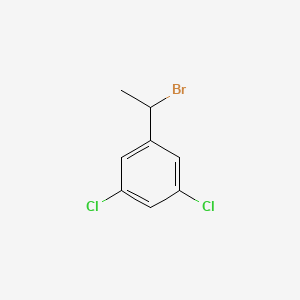
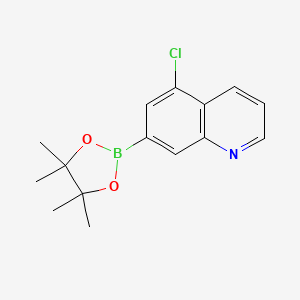
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
